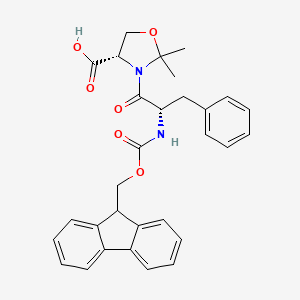

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Descripción

BenchChem offers high-quality Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKTSKOYOXMZ-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide derivative utilized in solid-phase peptide synthesis (SPPS). The document details its role in mitigating peptide aggregation, presents illustrative quantitative data, outlines experimental protocols for its use, and provides visualizations of the underlying chemical principles and workflows.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules. However, a significant hurdle in SPPS is the aggregation of the growing peptide chain on the solid support. This phenomenon is particularly prevalent in "difficult sequences," which are often rich in hydrophobic residues or have a propensity to form stable secondary structures, such as β-sheets.

Peptide aggregation leads to several critical issues:

-

Incomplete Reactions: Aggregated peptide chains are poorly solvated, hindering the access of reagents to the N-terminus for both deprotection and coupling steps.

-

Lower Yields: Incomplete reactions result in the formation of deletion sequences and truncated peptides, significantly reducing the yield of the desired full-length product.

-

Difficult Purification: The final crude product is often a complex mixture of closely related impurities that are challenging to separate by chromatography.

To address these challenges, various chemical tools have been developed, among which pseudoproline dipeptides are highly effective.

Core Mechanism of Action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is not a biologically active molecule but rather a strategic chemical tool designed to overcome the challenges of peptide aggregation during SPPS. Its "mechanism of action" is rooted in its unique chemical structure.

The key to its function lies in the pseudoproline (Psi(Me,Me)pro) moiety, which is a temporary modification of the serine residue. The hydroxyl group of serine is cyclized with its backbone nitrogen via a dimethylmethylene bridge, forming an oxazolidine (B1195125) ring. This structural modification imparts several crucial properties:

-

Disruption of Secondary Structures: The five-membered oxazolidine ring introduces a "kink" into the peptide backbone, similar to a native proline residue. This kink disrupts the regular hydrogen-bonding patterns that are essential for the formation of inter-chain β-sheets, the primary cause of aggregation.

-

Enhanced Solvation: By preventing aggregation, the peptide-resin remains better solvated by the synthesis solvents (e.g., DMF, NMP), which improves the diffusion of reagents and enhances reaction kinetics.

-

Improved Coupling and Deprotection Efficiency: With the N-terminus of the growing peptide chain more accessible, both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid proceed more efficiently. This leads to a higher fidelity of the synthesis and a purer crude product.

-

Reversibility: The pseudoproline modification is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). However, it is readily cleaved under the strong acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA), regenerating the native serine residue in the final peptide.

In essence, Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH acts as a "structure-breaking" building block that is strategically incorporated into a peptide sequence to maintain its solubility and reactivity during synthesis.

Quantitative Data Presentation

| Synthesis Strategy | Crude Yield (%) | Purity by HPLC (%) | Target Peptide | Deletion Sequences |

| Standard Fmoc-SPPS | 15% | 25% | 25% | 75% |

| SPPS with Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | 65% | 70% | 70% | 30% |

This table is an illustrative example based on qualitative descriptions of up to 10-fold increases in yield for highly aggregated sequences when using pseudoproline dipeptides.

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a peptide sequence during standard Fmoc-based SPPS and the final cleavage process.

Coupling of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH:

-

In a separate vessel, dissolve Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for particularly difficult sequences.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the TNBS test. A negative result (no color change) indicates a complete reaction.

-

-

Washing and Capping (Optional):

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

If the coupling was incomplete, a second coupling can be performed. Alternatively, any unreacted amino groups can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

-

-

Continuation of Synthesis:

-

Proceed with the Fmoc deprotection of the newly coupled phenylalanine residue to continue the peptide chain elongation.

-

Final Cleavage and Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the conversion of the pseudoproline back to serine.

Reagents and Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), phenol)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

After the synthesis is complete, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DCM and dry it thoroughly under vacuum for at least 2 hours.

-

-

Preparation of Cleavage Cocktail:

-

A standard cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

-

A less odorous and commonly used alternative is TFA/TIS/water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.

-

-

Cleavage Reaction:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The oxazolidine ring of the pseudoproline is hydrolyzed back to the native serine during this step.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core concepts of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH's mechanism of action and its workflow in SPPS.

Caption: Mechanism of aggregation disruption by pseudoproline.

Caption: Experimental workflow for using Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH.

This guide provides a foundational understanding of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH for professionals in peptide research and drug development. The strategic use of this and other pseudoproline dipeptides is a powerful method to enhance the success rate of synthesizing complex and aggregation-prone peptides.

The Strategic Role of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly within the widely-used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Its principal application is to mitigate the challenges of peptide aggregation during synthesis, a common obstacle in the production of long, complex, or hydrophobic peptide sequences. By introducing a temporary and reversible "kink" in the growing peptide chain, this dipeptide disrupts the formation of secondary structures like β-sheets, which are responsible for aggregation. This guide provides an in-depth analysis of the applications, mechanism of action, and experimental protocols for Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, supported by quantitative data and visual workflows to aid researchers in its effective implementation.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic purposes. However, a significant hurdle in SPPS is the tendency of growing peptide chains to aggregate on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields, difficult purifications, and, in some cases, complete synthesis failure.[1][2] Aggregation is particularly prevalent in "difficult sequences," which often contain hydrophobic residues or sequences prone to forming stable secondary structures.[3]

To address this challenge, various strategies have been developed, with the incorporation of pseudoproline dipeptides emerging as a highly effective solution.[4] Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a prime example of such a dipeptide, designed to be seamlessly integrated into standard Fmoc-SPPS protocols.[5]

The Structure and Mechanism of Action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a dipeptide composed of Phenylalanine (Phe) and a modified Serine (Ser) residue. The key modification is the formation of a 2,2-dimethyloxazolidine (B1633789) ring from the serine, creating a pseudoproline (Psi(Me,Me)pro) moiety.[4] This cyclic structure imparts a proline-like conformational constraint on the peptide backbone.[6]

The primary mechanism by which Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH disrupts aggregation is by inducing a cis-amide bond conformation, which introduces a "kink" into the linear peptide chain.[4] This disruption of the regular hydrogen-bonding patterns prevents the formation of inter-chain β-sheets, the primary cause of aggregation.[2] The benefits of this conformational disruption are multifaceted:

-

Enhanced Solubility and Solvation: By preventing aggregation, the peptide-resin remains better solvated by the synthesis solvents (e.g., DMF, NMP), improving reagent access.[4]

-

Improved Coupling Efficiency: The increased accessibility of the N-terminal amine of the growing peptide chain leads to more efficient and complete coupling of subsequent amino acids.[4]

-

Reversibility: The pseudoproline modification is stable under the basic conditions used for Fmoc deprotection but is readily cleaved under the strong acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid - TFA), regenerating the native serine residue.[4]

Data Presentation: Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides like Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH has a demonstrable impact on the yield and purity of synthesized peptides, particularly for aggregation-prone sequences.

| Peptide Sequence (Example) | Synthesis Strategy | Crude Yield (%) | Purity (%) (by HPLC) | Reference |

| Aβ 1-42 | Standard Fmoc/tBu SPPS | 33 | Low (complex mixture) | [7] |

| Aβ 1-42 | With Pseudoproline Dipeptides | 57 | Significantly Improved | [7] |

| Difficult Model Peptide | Standard Conditions | Very Poor | Highly Heterogeneous | [2] |

| Difficult Model Peptide | With Pseudoproline Dipeptide | Excellent | High Purity | [2] |

Note: The purity of the crude product is often significantly higher when using pseudoproline dipeptides, which greatly simplifies subsequent purification steps.[2]

Experimental Protocols

The incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a standard Fmoc-SPPS workflow is straightforward and compatible with most automated peptide synthesizers.

General Guidelines for Use

-

Placement: To be most effective, introduce the pseudoproline dipeptide just before a known or suspected aggregation-prone sequence, often a hydrophobic region.[6]

-

Spacing: It is recommended to have at least two amino acids between pseudoproline dipeptides or between a pseudoproline and a natural proline residue. An optimal spacing is generally considered to be 5-6 residues.[6]

-

Resin Selection: The benefits of using pseudoproline dipeptides can be further enhanced by pairing them with low-aggregation potential resins, such as those with a polyethylene (B3416737) glycol (PEG) backbone (e.g., ChemMatrix®).[4]

Detailed SPPS Protocol for Incorporation

This protocol outlines the manual coupling of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH. For automated synthesis, the dipeptide can be treated as a standard amino acid derivative in the synthesis program.

1. Resin Preparation:

- Start with a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Rink Amide resin for a C-terminal amide).

- Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

- Wash the resin thoroughly with DMF (5-7 times).

2. Coupling of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH:

- Activation: In a separate vessel, dissolve Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 1-2 minutes.

- Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitoring: Perform a Kaiser or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

- Wash the resin thoroughly with DMF (5-7 times).

3. Chain Elongation:

- Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS cycles (deprotection, washing, coupling, washing).

4. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

- Prepare a cleavage cocktail. A standard and effective cocktail for peptides without highly sensitive residues is Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[8] For peptides containing sensitive residues like Cysteine or Methionine, a more complex cocktail like Reagent K may be necessary.[8][9]

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

- Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. The oxazolidine (B1195125) ring of the pseudoproline will be cleaved during this step, regenerating the native serine residue.[4]

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet under vacuum.

Analysis of the Crude Peptide

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

-

Confirm the identity of the desired product by mass spectrometry (e.g., LC-MS).[12]

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Conclusion

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a powerful tool in the arsenal (B13267) of peptide chemists, offering a reliable and straightforward method to overcome the persistent challenge of on-resin peptide aggregation. Its ability to disrupt secondary structure formation leads to higher crude peptide purity and yields, ultimately simplifying the synthesis of "difficult" peptides. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides can be the key to accessing complex peptide targets that would otherwise be synthetically inaccessible. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable reagent in demanding peptide synthesis projects.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. jpt.com [jpt.com]

An In-depth Technical Guide to Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pseudoproline dipeptide, Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, a critical tool in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, the principles behind its synthesis, and its application in overcoming challenges associated with peptide aggregation. Detailed experimental protocols and data are presented to facilitate its effective use in research and drug development.

Core Concepts and Chemical Structure

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a dipeptide derivative where the serine residue is modified to form a 2,2-dimethyloxazolidine (B1633789) ring. This modification, known as a pseudoproline (Ψ(Me,Me)pro) moiety, introduces a proline-like kink in the peptide backbone.[1][2] This structural feature is instrumental in disrupting the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during SPPS.[1][3] The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based peptide synthesis protocols.[1]

The pioneering work of Wöhr and Mutter established pseudoproline dipeptides as effective tools for enhancing the synthesis of "difficult" or aggregation-prone peptide sequences.[1][4] The temporary introduction of this proline-like structure improves the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher purity of the final product.[2] The oxazolidine (B1195125) ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin, regenerating the native serine residue.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is provided in the table below. These properties are essential for its handling, storage, and application in peptide synthesis.

| Property | Value |

| IUPAC Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

| Synonyms | Fmoc-Phe-Ser(psiMe,Mepro)-OH, (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid |

| CAS Number | 878797-01-4 |

| Molecular Formula | C₃₀H₃₀N₂O₆ |

| Molecular Weight | 514.57 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% (HPLC) |

| Storage Conditions | 2-8°C |

| Solubility | Soluble in DMSO (for stock solutions), DMF, and NMP |

Experimental Protocols

Representative Synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Step 1: Synthesis of H-Phe-Ser-OH Dipeptide

This step can be achieved through standard solution-phase peptide coupling methods. For example, Fmoc-Phe-OH is coupled to Ser-O-tBu using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. The Fmoc group is then removed with piperidine (B6355638), and the tert-butyl ester is cleaved with TFA to yield the unprotected dipeptide.

Step 2: Formation of the Pseudoproline Ring and Fmoc Protection

-

Dissolution: The unprotected H-Phe-Ser-OH dipeptide is dissolved in a suitable solvent, such as a mixture of dichloromethane (B109758) (DCM) and methanol.

-

Oxazolidine Formation: 2,2-dimethoxypropane (B42991) is added to the solution in the presence of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the formation of the oxazolidine ring is complete, which can be monitored by TLC or LC-MS.

-

Fmoc Protection: The resulting Phe-Ser(Psi(Me,Me)pro)-OH is then N-terminally protected using Fmoc-OSu or Fmoc-Cl in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water).

-

Purification: The final product, Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, is purified by silica (B1680970) gel column chromatography to yield a white to off-white solid.

Incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a Peptide Sequence via SPPS

The use of pre-formed pseudoproline dipeptides in SPPS is straightforward and compatible with standard automated and manual synthesizers.[2]

-

Resin Preparation: The synthesis begins with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) which is swelled in DMF. The first amino acid is coupled to the resin, and the Fmoc group is removed with 20% piperidine in DMF.

-

Dipeptide Coupling:

-

Dissolve Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (1.5-3 equivalents) in DMF.

-

Add a base, typically DIPEA or collidine (3-6 equivalents), to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test (which should be negative).

-

-

Chain Elongation: Following the coupling of the pseudoproline dipeptide, the Fmoc group is removed with 20% piperidine in DMF, and the synthesis continues with the coupling of the subsequent amino acids as per the standard SPPS protocol.

-

Cleavage and Deprotection: Upon completion of the peptide assembly, the peptide is cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This step also simultaneously cleaves the oxazolidine ring, regenerating the native serine residue.

Quantitative Data and Performance

The primary benefit of incorporating pseudoproline dipeptides is the significant improvement in the yield and purity of "difficult" peptides. While specific quantitative data for Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is often proprietary or embedded in broader studies, the literature on pseudoprolines, in general, demonstrates substantial efficacy.

For instance, in the synthesis of highly aggregated sequences, the introduction of a single pseudoproline dipeptide has been reported to increase the product yield by as much as 10-fold.[2] The table below presents a conceptual comparison of a hypothetical "difficult" peptide synthesis, illustrating the expected impact of using a pseudoproline dipeptide.

| Synthesis Parameter | Standard Fmoc-SPPS | SPPS with Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH |

| Crude Peptide Purity | Often <50% | Typically >70% |

| Overall Yield | Low (<10%) | Significantly higher (can exceed 50%) |

| Coupling Efficiency | Decreases with chain length | Maintained at a higher level |

| Need for Double Coupling | Frequent | Reduced or eliminated |

| Purification Difficulty | High | Moderate |

Visualizing the Core Concepts

To further elucidate the structure and application of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, the following diagrams are provided.

Caption: Chemical structure of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

Conclusion

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a powerful and indispensable tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to temporarily introduce a proline-like kink in the peptide backbone significantly enhances coupling efficiency, leading to higher yields and purities of "difficult" sequences. The straightforward integration of this dipeptide into standard Fmoc-SPPS protocols makes it an accessible and valuable reagent for researchers and drug development professionals aiming to synthesize complex peptides with greater success.

References

An In-depth Technical Guide to the Role of Pseudoproline Dipeptides in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Hurdles of Peptide Synthesis

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete acylation and deprotection steps, resulting in low yields and difficult purifications. To address these challenges, specialized building blocks have been developed to disrupt these secondary structures. Among the most powerful of these tools are pseudoproline dipeptides.

First introduced by Mutter and colleagues, pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][2][3][4] This modification temporarily introduces a "kink" into the peptide backbone, mimicking the structure-disrupting properties of proline.[3] This guide provides a comprehensive overview of the role of pseudoproline dipeptides in peptide synthesis, including their mechanism of action, quantitative impact on synthesis outcomes, and detailed experimental protocols for their use.

The Core Principle: Mechanism of Action of Pseudoproline Dipeptides

The efficacy of pseudoproline dipeptides stems from their ability to induce a cis-amide bond conformation, which effectively disrupts the formation of regular secondary structures like β-sheets that are responsible for aggregation.[1][3] By preventing the peptide chains from packing together, pseudoproline dipeptides enhance the solvation of the growing peptide, thereby improving the accessibility of reagents to the reaction sites.[1][3] This leads to more efficient coupling and deprotection reactions, ultimately resulting in higher yields and purity of the final peptide product.[1][3] The pseudoproline moiety is stable throughout the standard cycles of Fmoc-based solid-phase peptide synthesis (SPPS) but is readily cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection and cleavage from the resin, regenerating the native serine, threonine, or cysteine residue.[1][3]

Caption: Formation of a pseudoproline dipeptide from its constituent amino acids.

References

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, a crucial dipeptide building block in modern solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex and aggregation-prone peptides.

Core Chemical Properties

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a synthetically modified dipeptide composed of Phenylalanine (Phe) and a protected Serine (Ser) residue. The Serine is modified to form a pseudoproline, specifically a 2,2-dimethyloxazolidine (B1633789) ring, which introduces a "kink" in the peptide backbone. This structural feature is instrumental in disrupting the formation of secondary structures, such as β-sheets, during peptide synthesis, thereby preventing aggregation and improving synthesis yields.[1] The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for Fmoc-based SPPS.[2]

Table 1: General and Physicochemical Properties of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

| Property | Value | Reference |

| IUPAC Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-phenylpropanoyl]-2,2-dimethyl-oxazolidine-4-carboxylic acid | |

| Synonyms | Fmoc-Phe-Ser(ψ(Me,Me)pro)-OH, Fmoc-L-Phe-L-Ser[PSI(Me,Me)Pro]-OH, Fmoc-Phe-Ser(psiMe,Mepro)-OH | [3] |

| CAS Number | 878797-01-4 | [3] |

| Molecular Formula | C₃₀H₃₀N₂O₆ | [3] |

| Molecular Weight | 514.57 g/mol | [3] |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C | [3] |

Table 2: Predicted and Experimental Properties

| Property | Value | Type |

| Boiling Point | 765.5 ± 60.0 °C | Predicted |

| pKa | 3.13 ± 0.40 | Predicted |

| Density | 1.286 ± 0.06 g/cm³ | Predicted |

| Solubility (DMSO) | 250 mg/mL (with sonication) | Experimental |

Experimental Protocols

Synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Step 1: Synthesis of the Dipeptide H-Phe-Ser-OH

This step is typically performed using standard solution-phase or solid-phase peptide synthesis methods, which are well-established in the field.

Step 2: Formation of the Oxazolidine (B1195125) Ring

The dipeptide H-Phe-Ser-OH is reacted with a ketone or an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2,2-dimethyloxazolidine ring.[5] The subsequent N-terminal Fmoc protection is then carried out using Fmoc-OSu or Fmoc-Cl under basic conditions.

A more direct and preferred method involves the "direct insertion" approach where a pre-formed dipeptide (e.g., Xaa-Ser) is reacted with dimethoxypropane to form the pseudoproline ring.[4] This method is generally more efficient and compatible with automated synthesis.[4]

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is employed as a dipeptide building block in Fmoc-based SPPS to overcome aggregation of the growing peptide chain.[1]

General Coupling Protocol (Manual):

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).[6]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine (B6355638) in DMF.[6]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Confirmation of Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction.

-

Repeat: Continue with the subsequent deprotection and coupling cycles to elongate the peptide chain.

Note on Automated Synthesis: On automated peptide synthesizers, the dipeptide can be treated as a single amino acid, simplifying the programming of the synthesis cycles.[7]

Cleavage and Deprotection

The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc removal but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin.[4] A standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and hydrolyze the oxazolidine ring to regenerate the native serine residue.[4]

Spectroscopic Characterization

While specific, experimentally obtained spectra for Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH were not found in the search results, the characterization of such compounds typically relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For reference, a link to the NMR spectrum of the closely related compound, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH , is available from some commercial suppliers and can provide an indication of the expected chemical shifts for the shared structural motifs.[8]

Expected Mass Spectrometry Fragmentation:

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 515.57. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the Fmoc group and cleavages along the peptide backbone. It has been noted that the incorporation of pseudoproline dipeptides can sometimes lead to higher-than-expected molecular weights in mass spectrometry, potentially due to ion entanglement or stabilization effects, necessitating careful validation.[4][9]

Applications in Research and Drug Development

The primary application of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is to enhance the efficiency of SPPS, particularly for:

-

Long Peptides and Small Proteins: By preventing aggregation, it enables the successful synthesis of sequences that would otherwise be intractable.

-

Hydrophobic and Aggregation-Prone Sequences: It is particularly effective in synthesizing peptides rich in hydrophobic residues that have a high tendency to form β-sheets.

-

Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline "kink" can facilitate more efficient cyclization.[1]

These capabilities are crucial in various research and development areas:

-

Drug Discovery: The synthesis of novel peptide-based therapeutics often involves complex sequences. This dipeptide is a valuable tool in generating these molecules for biological screening.

-

Structural Biology: Access to pure, full-length synthetic peptides and proteins is essential for structural studies, such as X-ray crystallography and NMR spectroscopy.

-

Biomaterials: The improved synthesis of peptides allows for the creation of well-defined peptide-based biomaterials with specific self-assembling properties.

Logical and Experimental Workflows

The following diagrams illustrate the role and workflow associated with Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH.

Caption: Workflow of SPPS incorporating the pseudoproline dipeptide.

References

- 1. Pseudoproline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Phe-Ser(psiMe,Mepro)-OH Novabiochem® | 878797-01-4 [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2 | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

The Strategic Advantage of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH in Modern Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and complex protein research, the synthesis of "difficult sequences"—those prone to aggregation and poor solubility—presents a significant bottleneck. The strategic incorporation of specialized building blocks is paramount to overcoming these challenges. Among these, Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH , a pseudoproline dipeptide, has emerged as a powerful tool to enhance the efficiency and success rate of Solid-Phase Peptide Synthesis (SPPS). This technical guide elucidates the core benefits of this dipeptide isostere, supported by available data, detailed experimental considerations, and logical workflows.

Core Benefits: Mitigating Aggregation and Enhancing Synthesis Efficiency

The primary advantage of incorporating Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH lies in its ability to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of peptide chain aggregation during SPPS.[1][2] This aggregation can lead to incomplete coupling reactions, low yields, and difficult purifications.

The pseudoproline (Ψ(Me,Me)pro) moiety, a 2,2-dimethyloxazolidine (B1633789) ring formed from the serine residue, introduces a temporary "kink" into the peptide backbone.[2][3] This structural perturbation favors a cis-amide bond conformation over the typical trans conformation, effectively disrupting the inter-chain hydrogen bonding that facilitates β-sheet formation.[1] This disruption leads to several key benefits:

-

Increased Solubility and Solvation: By preventing aggregation, the peptide-resin remains better solvated in the synthesis solvents (e.g., DMF, NMP), improving the diffusion and accessibility of reagents to the growing peptide chain.[1][2]

-

Enhanced Coupling Efficiency: The improved solvation and reduced steric hindrance from aggregates result in more efficient and complete coupling of subsequent amino acids, leading to higher fidelity of the final peptide sequence.[1][2]

-

Improved Crude Peptide Purity and Yield: By mitigating common synthesis problems like deletion sequences and truncations, the use of this dipeptide can significantly increase the purity of the crude product, simplifying downstream HPLC purification and improving the overall yield.[1][2] In some cases, the use of pseudoproline dipeptides has been reported to increase product yields by up to 10-fold in highly aggregated sequences.[1]

The pseudoproline modification is reversible and is readily cleaved under standard trifluoroacetic acid (TFA)-based cleavage conditions, regenerating the native serine residue in the final peptide.[2][3]

Data Presentation: Overcoming "Difficult Sequences"

Table 1: Case Studies of "Difficult" Peptide Synthesis Enabled by Pseudoproline Dipeptides

| "Difficult" Peptide | Challenge | Outcome with Pseudoproline Dipeptides | Reference |

| Human Islet Amyloid Polypeptide (hIAPP / Amylin) | Highly prone to amyloidogenic aggregation, making synthesis by standard Fmoc SPPS nearly impossible. | Successful synthesis of the 37-residue peptide and its 8-37 fragment with high yield and purity. The crude product was of sufficient quality for subsequent disulfide bond formation. | [1] |

| RANTES (24-91) | A 68-amino-acid chemokine with a high propensity for aggregation. | Efficient synthesis was achieved by combining the use of pseudoproline dipeptides with a PEG-based ChemMatrix resin. | [1] |

| Caveolin-1 Fragment | A 54-amino-acid fragment containing an intramembrane domain that is difficult to synthesize due to aggregation. | Successful synthesis was enabled by the strategic incorporation of pseudoproline dipeptides. | [1] |

These case studies qualitatively demonstrate the transformative impact of pseudoproline dipeptides in enabling the synthesis of peptides that would otherwise be inaccessible through standard protocols.

Experimental Protocols: A General Guideline for Incorporation

The incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. Below is a generalized experimental protocol for manual solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

-

Coupling reagents: HBTU/HOBt or HATU/HOAt with DIPEA, or DIC/Oxyma

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM, NMP (peptide synthesis grade)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Synthesis Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, including the incorporation of the pseudoproline dipeptide.

References

An In-depth Technical Guide to Understanding and Mitigating Aggregation in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of peptide aggregation during solid-phase peptide synthesis (SPPS), a critical factor influencing the yield and purity of synthetic peptides. We will delve into the core mechanisms of aggregation, methods for its detection and quantification, and a range of strategies to prevent and overcome this common challenge.

The Phenomenon of On-Resin Aggregation

During SPPS, the growing peptide chain is covalently attached to an insoluble solid support. As the peptide elongates, it can adopt secondary structures, such as β-sheets, through intermolecular hydrogen bonding between backbone amides of different peptide chains.[1][2][3] This self-association leads to the formation of aggregates, causing the peptide-resin matrix to shrink and become poorly solvated.[1][4] Consequently, reactive sites become physically blocked, hindering the diffusion of reagents and leading to incomplete coupling and deprotection reactions.[1][4] This results in the formation of deletion and truncation sequences, which complicates purification and significantly reduces the overall yield of the desired peptide.[2]

Aggregation is highly sequence-dependent and is more prevalent in hydrophobic sequences.[5][6] While it cannot be reliably predicted from the sequence alone, it is generally not a significant issue before the fifth or sixth residue.[5]

Detecting and Quantifying Aggregation

Several qualitative and quantitative methods can be employed to monitor for on-resin aggregation.

Qualitative Indicators:

-

Poor Resin Swelling: A primary visual cue of aggregation is the failure of the peptide-resin to swell adequately in the synthesis solvent, or even shrinking of the resin matrix.[1][4]

-

Slow or Incomplete Reactions: A noticeable decrease in the rate and completeness of Fmoc deprotection and amino acid coupling steps is a strong indicator of aggregation.[4]

-

Unreliable Colorimetric Tests: Standard tests for free amines, such as the Kaiser or TNBS test, may yield false-negative results. This occurs when the aggregated peptide chains sterically hinder access to the N-terminus, making it seem as though the reaction is complete when it is not.[1][4]

Quantitative Monitoring:

-

Continuous Flow UV Monitoring: In continuous flow synthesizers, aggregation can be detected by a characteristic flattening and broadening of the Fmoc-deprotection UV absorbance profile.[1][4]

-

Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small trifluoroacetic acid (TFA) cleavages at various points during the synthesis. The cleaved fragments can then be analyzed by HPLC or mass spectrometry to monitor the assembly process and identify the onset of aggregation-related problems.[1]

Strategies for Preventing and Mitigating Aggregation

A variety of chemical and physical strategies can be implemented to disrupt the intermolecular hydrogen bonds that cause aggregation and improve the solvation of the peptide-resin complex.

These approaches involve altering the chemical and physical environment of the synthesis.

| Strategy | Description | Key Considerations |

| Solvent Choice | Use of more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide-resin.[1][5] The "Magic Mixture" (DCM:DMF:NMP at 1:1:1) is also known to be effective.[6] | NMP is generally superior to DMF in disrupting aggregation. |

| Chaotropic Salts | Adding salts like LiCl, NaClO₄, or KSCN to the reaction mixture disrupts hydrogen bonding networks.[1][5] | Salts must be thoroughly washed away before the coupling step as they can interfere with some coupling reagents.[4] |

| Elevated Temperature | Performing coupling reactions at higher temperatures (e.g., 60-80°C) can disrupt secondary structures.[2][5] Microwave-assisted synthesis is a common method for achieving this.[5] | High temperatures can increase the risk of side reactions like racemization and aspartimide formation, especially with sensitive residues.[4] |

| Sonication | Applying ultrasonic energy to the reaction vessel can help to break up physical aggregates of the resin beads.[5] | May not be as effective for severe, sequence-driven aggregation. |

Introducing temporary modifications to the peptide backbone is a highly effective strategy for preventing the formation of secondary structures.

| Modification | Description | Mechanism |

| Pseudoproline Dipeptides | Incorporating commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides, where Yaa is Ser or Thr.[5][7] | The oxazolidine (B1195125) ring system of the pseudoproline introduces a "kink" in the peptide backbone, mimicking proline and disrupting the formation of β-sheets.[7] The native Ser or Thr residue is regenerated during the final TFA cleavage.[5] |

| Backbone Protecting Groups | Attaching protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen.[1][5] | These bulky groups sterically hinder the formation of intermolecular hydrogen bonds.[5] They are also removed during the final TFA cleavage. |

| Depsipeptides (O-acyl isopeptides) | The formation of an ester bond in place of an amide bond within the peptide backbone.[5] | This modification disrupts the hydrogen bonding pattern and can be rearranged to the native peptide after synthesis.[5] |

The choice of solid support can also play a crucial role in mitigating aggregation.

| Strategy | Description |

| Low-Loading Resins | Using resins with a lower substitution level (e.g., < 0.4 mmol/g). |

| PEGylated Resins | Employing resins that incorporate polyethylene (B3416737) glycol (PEG), such as TentaGel, NovaSyn® TG, or PEGA.[1] |

Experimental Protocols

This protocol describes the use of a chaotropic salt wash to disrupt aggregation prior to a difficult coupling step.

-

Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, perform the following additional wash steps.

-

Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute each.[4] This step aids in breaking down existing secondary structures.

-

DMF Wash: Thoroughly wash the resin with DMF (3 to 5 times for 1 minute each) to completely remove the chaotropic salt.[4]

-

Coupling: Proceed with the standard amino acid coupling protocol.

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide.

-

Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).[4]

-

Activation:

-

In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to the resin loading) and a coupling reagent such as HBTU, HATU, or PyBOP® (5 equivalents) in a minimal volume of DMF or NMP.

-

Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents).

-

-

Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.

-

Monitoring: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) to remove excess reagents before proceeding to the next deprotection step.[4]

Visualizing Aggregation and Mitigation Strategies

Caption: The cascade from elongating peptide chains to aggregation and failed reactions.

Caption: A logical workflow from detecting aggregation to implementing mitigation strategies.

Caption: Categorization of the primary strategies employed to prevent peptide aggregation.

References

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Conformational Disruption Using Pseudoproline Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by aggregation and the formation of secondary structures, leading to low yields and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues by inducing a temporary "kink" in the peptide backbone, thereby disrupting undesirable secondary structures. This technical guide provides an in-depth overview of the core principles of conformational disruption using pseudoproline dipeptides, their synthesis, and their application in solid-phase peptide synthesis (SPPS). It includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key concepts and workflows to aid researchers in leveraging this technology for successful peptide synthesis and drug development.

Introduction to Pseudoproline Dipeptides

Pseudoproline (ΨPro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification creates a proline-like structure that favors a cis-amide bond conformation, effectively introducing a bend in the peptide chain.[2] This conformational constraint is the key to their function: disrupting the formation of β-sheets and other aggregates that can plague solid-phase peptide synthesis (SPPS).[3]

First introduced by Mutter and coworkers, pseudoproline dipeptides serve a dual role: they act as temporary protecting groups for the side chains of Ser, Thr, and Cys, and as "solubilizing building blocks" that improve coupling efficiencies and overall yields of synthetic peptides.[3][4] The native peptide sequence is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[4]

The strategic incorporation of pseudoproline dipeptides has enabled the successful synthesis of numerous "difficult" peptides, including long sequences, cyclic peptides, and those prone to aggregation.[3]

Mechanism of Conformational Disruption

The primary mechanism by which pseudoproline dipeptides prevent aggregation is through the steric hindrance imposed by the oxazolidine or thiazolidine ring. This ring structure favors a cis-amide bond preceding the pseudoproline residue, a conformation that is significantly less common in peptides, which predominantly adopt a trans-amide bond geometry.[2] This enforced cis conformation introduces a "kink" or a turn in the peptide backbone, disrupting the regular hydrogen bonding patterns required for the formation of stable secondary structures like β-sheets.[3]

By breaking up these ordered structures, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps in SPPS, leading to higher yields and purer products.[3]

References

The Disruptive Innovation of Pseudoproline Dipeptides: A Technical Guide to Overcoming Peptide Synthesis Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly long and complex sequences, is frequently hampered by poor solubility and aggregation of the growing peptide chain. These challenges, driven by the formation of intermolecular β-sheet structures, can lead to low yields, difficult purifications, and even complete synthesis failure. The introduction of pseudoproline dipeptides has emerged as a powerful and elegant solution to these persistent problems. First described by Mutter and colleagues in the mid-1990s, these conformationally constrained building blocks temporarily introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation. This in-depth technical guide explores the discovery, development, and application of pseudoproline dipeptides, providing researchers with the foundational knowledge and practical details to leverage this transformative technology in their own work. We will delve into the conformational effects of these dipeptides, provide detailed experimental protocols for their synthesis and incorporation, and illustrate their impact on peptide and protein chemistry.

Introduction: The Challenge of "Difficult" Peptide Sequences

Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, is the workhorse for producing synthetic peptides for research and therapeutic applications.[1] However, the step-wise elongation of the peptide chain on a solid support can be impeded by the intrinsic properties of the peptide sequence itself.[2] As the peptide grows, it can adopt secondary structures, most notably β-sheets, which promote intermolecular hydrogen bonding and subsequent aggregation.[2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in a heterogeneous mixture of deletion and truncated sequences that are difficult to purify.[1]

The development of pseudoproline dipeptides was a direct response to this challenge. These specialized dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen through reaction with an aldehyde or ketone.[1] This creates a five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring, which mimics the rigid five-membered ring of proline.[1][2] This temporary incorporation of a proline-like structure induces a cis-amide bond, disrupting the regular hydrogen bonding patterns required for β-sheet formation and thereby enhancing the solubility and reactivity of the growing peptide chain.[1][3] The native Ser, Thr, or Cys residue is fully restored during the final acidic cleavage from the resin.[4]

The Chemistry and Conformational Impact of Pseudoproline Dipeptides

The core of pseudoproline technology lies in the reversible formation of a heterocyclic ring system. The most commonly used pseudoprolines are derived from the reaction of a dipeptide containing a C-terminal Ser or Thr with acetone (B3395972) or dimethoxypropane, forming a 2,2-dimethyloxazolidine (B1633789) ring.[1] Similarly, Cys-containing dipeptides can be reacted with 2,4-dimethoxybenzaldehyde (B23906) to form a thiazolidine ring.[1]

The key conformational effect of introducing a pseudoproline is the significant shift in the equilibrium of the preceding amide bond from the naturally favored trans conformation to the cis conformation.[3] This is due to steric hindrance between the substituents on the oxazolidine or thiazolidine ring and the side chain of the preceding amino acid. This enforced cis geometry introduces a "kink" in the peptide backbone, disrupting the extended conformation required for β-sheet formation.[1]

Quantitative Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in quantifying the cis/trans isomer ratios of the amide bond preceding a pseudoproline residue. The data clearly demonstrates the dramatic influence of the pseudoproline moiety on the peptide backbone conformation.

| Dipeptide Sequence | Solvent | cis:trans Ratio |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | CDCl3 | >98:2 |

| Fmoc-Phe-d-allo-Thr(ΨMe,Mepro)-OH | CDCl3 | >98:2 |

| Fmoc-Ala-d-allo-Thr(ΨMe,Mepro)-OH | CDCl3 | >98:2 |

| Fmoc-Gly-d-allo-Thr(ΨMe,Mepro)-OH | CDCl3 | >98:2 |

| H-Val-Thr(ΨMe,Mepro)-OMe | CDCl3 | 86:14 |

| H-Phe-Thr(ΨMe,Mepro)-OMe | CDCl3 | 84:16 |

| H-Ala-Thr(ΨMe,Mepro)-OMe | CDCl3 | 80:20 |

| H-Gly-Thr(ΨMe,Mepro)-OMe | CDCl3 | 72:28 |

Data compiled from studies on threonine-derived pseudoproline-containing dipeptides.

Enhanced Solubility

A significant practical advantage of incorporating pseudoproline dipeptides is the marked improvement in the solubility of the growing peptide chain in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5] While direct quantitative comparisons of solubility (e.g., in mg/mL) for a wide range of "difficult" peptides with and without pseudoproline are not extensively documented in the literature, the qualitative evidence is overwhelming. By preventing aggregation, pseudoproline-containing peptides remain better solvated, which facilitates more efficient coupling and deprotection reactions, leading to higher yields and purer crude products.[5]

Experimental Protocols

The successful application of pseudoproline dipeptides relies on robust and reproducible synthetic protocols. Below are detailed methodologies for the synthesis of a representative oxazolidine-based pseudoproline dipeptide and its incorporation into a peptide sequence via Fmoc-based SPPS.

Synthesis of Fmoc-Gly-Thr(ΨMe,Mepro)-OH

This protocol describes the synthesis of a commonly used pseudoproline dipeptide.

Workflow for Fmoc-Gly-Thr(ΨMe,Mepro)-OH Synthesis

References

- 1. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to navigate challenges associated with peptide aggregation.[1][2] Pseudoproline dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, are reversibly protected as oxazolidine (B1195125) or thiazolidine (B150603) rings.[1][2] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that often lead to poor solubility and incomplete coupling reactions during synthesis.[1][2][3] The use of these dipeptides can significantly enhance synthetic efficiency, leading to higher yields and purity of the final peptide product.[1][4] This is particularly beneficial for the synthesis of long, complex, or hydrophobic peptide sequences.[1][2] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine residue.[1][5]

Advantages of Incorporating Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

The incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a peptide sequence offers several advantages:

-

Enhanced Synthetic Efficiency: Pseudoprolines can increase product yields by up to 10-fold in highly aggregated sequences.[1][4]

-

Improved Solubility: Peptides containing pseudoproline exhibit improved solubility in common SPPS solvents, facilitating coupling and deprotection reactions.[1]

-

Prevention of Aggregation: The proline-like kink in the peptide backbone disrupts the formation of β-sheet aggregates.[1][2][3]

-

Improved Coupling and Deprotection Kinetics: By minimizing aggregation, the N-terminal amino group is more exposed, leading to more efficient acylation and deprotection.[1][4]

-

Ease of Use: Pseudoproline dipeptides are incorporated using standard SPPS coupling methods and are compatible with automated peptide synthesizers.[1]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | Various | Peptide Synthesis Grade |

| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Piperidine (B6355638) | Various | ACS Grade |

| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |

| HBTU (or other coupling reagent) | Various | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Water | Various | HPLC Grade |

| Diethyl ether | Various | ACS Grade |

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessels

-

Shaker or vortexer

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system

-

Lyophilizer

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of a peptide incorporating Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH.

Detailed Synthesis Protocol

1. Resin Preparation

-

Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Remove the DMF by filtration.

2. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

-

Dissolve Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completeness of the reaction can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Peptide Chain Elongation

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Side-Chain Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

6. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified peptide fractions to obtain a white powder.

Quantitative Data Summary

| Parameter | Value | Reference/Notes |

| Coupling Reagents | ||

| Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | 3 equivalents | Relative to resin loading capacity. |

| HBTU/HATU | 2.9 equivalents | Other phosphonium (B103445) or aminium-based coupling reagents can also be used. |

| DIPEA | 6 equivalents | |

| Reaction Conditions | ||

| Coupling Time | 1-2 hours | Can be monitored with a Kaiser test. |

| Coupling Temperature | Room Temperature | |

| Fmoc Deprotection | 2 x 5-10 minutes | With 20% piperidine in DMF. |

| Cleavage | ||

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | A common cleavage cocktail for Fmoc SPPS. |

| Cleavage Time | 2-3 hours |

Logical Relationship of Pseudoproline Dipeptide Function

Caption: The beneficial role of pseudoproline dipeptides in mitigating aggregation during SPPS.

Conclusion

The use of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a highly effective strategy to overcome the challenges of peptide aggregation in solid-phase peptide synthesis. By disrupting the formation of secondary structures, this pseudoproline dipeptide enhances the solubility of the growing peptide chain, leading to more efficient coupling and deprotection steps. The result is a significant improvement in both the yield and purity of the final peptide product, making it an invaluable tool for the synthesis of complex and aggregation-prone peptides.

References

Application Notes and Protocols for Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] The incorporation of this dipeptide disrupts the formation of secondary structures, such as β-sheets, which are a common cause of poor coupling efficiency and low yields, particularly in the synthesis of long or hydrophobic peptides.[1][2] The pseudoproline moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[1][3] This temporary modification enhances the solvation of the growing peptide chain, leading to improved reaction kinetics for both coupling and deprotection steps.[2] The native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1] The use of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH and similar pseudoproline dipeptides can significantly increase the purity and overall yield of the crude peptide product, thereby simplifying downstream purification efforts.[2]

Key Applications

The utilization of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is particularly advantageous in several areas of peptide research and development:

-

Synthesis of Long Peptides: Minimizes aggregation issues that are more prevalent in longer sequences.[1]

-

Hydrophobic Peptides: Improves the solubility of aggregation-prone hydrophobic sequences.[4]

-

Drug Development: Facilitates the synthesis of complex peptide-based therapeutics with higher purity and yield.[5]

-

Bioconjugation: Enables the efficient synthesis of peptides intended for subsequent conjugation to other molecules.[5]

Data Presentation

The incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a peptide sequence during SPPS has been demonstrated to provide significant improvements in synthetic outcomes. The following table summarizes the expected quantitative and qualitative enhancements.

| Parameter | Standard SPPS | SPPS with Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | Reference |

| Crude Peptide Purity | Often lower due to deletion and truncation sequences from incomplete reactions. | Significantly higher purity of the crude product. | [2] |

| Peptide Yield | Can be very low for "difficult" sequences. | Up to a 10-fold increase in product yield has been reported for highly aggregated sequences. | [2] |

| Coupling Efficiency | Decreased efficiency in aggregation-prone regions. | Improved acylation and deprotection kinetics. | [1][2] |

| Solubility | Poor solubility of resin-bound peptide can hinder synthesis. | Enhanced solvation of the peptide chain. | [1][4] |

| Purification | Can be challenging and time-consuming due to multiple impurities. | Simplified HPLC purification due to a cleaner crude product. | [2] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH into a Peptide Sequence via Automated SPPS

This protocol outlines the general procedure for coupling the pseudoproline dipeptide using an automated peptide synthesizer.

Materials:

-

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

-

Appropriate solid-phase resin (e.g., Rink Amide MBHA resin)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH:

-

Dissolve Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution to pre-activate for 5 minutes.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for at least 1-2 hours at room temperature.[6] Microwave-assisted coupling can also be employed to accelerate the reaction.[1]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Confirmation of Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to ensure complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Chain Elongation: Continue with the standard SPPS cycles for the subsequent amino acids.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection

This protocol describes the final cleavage and deprotection step, which also regenerates the native serine residue from the pseudoproline.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-bound resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. The oxazolidine ring of the pseudoproline is cleaved during this step.[1]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Workflow for SPPS using Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH.

Caption: Mechanism of pseudoproline incorporation and regeneration.

References

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals